(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride
Overview
Description
(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of propanoic acid and features a cyclopropyl group, which imparts unique chemical properties. This compound is often used in scientific research and various industrial applications due to its distinctive structure and reactivity.
Scientific Research Applications
(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-amino-3-cyclopropylpropanoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form the methyl ester.
Hydrochloride Formation: The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated amino derivatives.
Mechanism of Action
The mechanism of action of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-3-cyclopropylpropanoic acid: A precursor in the synthesis of (S)-methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
Methyl 2-amino-3-cyclopropylpropanoate: Lacks the hydrochloride group but shares similar structural features.
Uniqueness
This compound is unique due to its combination of a cyclopropyl group and an amino ester functionality, which imparts distinct reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-cyclopropylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)4-5-2-3-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFGFLVLZUVHIL-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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